5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole
Overview
Description
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a heterocyclic compound that contains both pyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with appropriate substituents. This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Bromination: The pyridine derivative is then brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.
Benzyloxy Substitution:
Formation of the Oxazole Ring: The final step involves the cyclization to form the oxazole ring. This can be achieved through the reaction of the pyridine derivative with an appropriate oxazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Debrominated pyridine-oxazole derivatives.
Substitution: Various substituted pyridine-oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the bromine atom can participate in halogen bonding. The oxazole ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)pyridine-2-yl oxazole: Lacks the bromine substituent, which may affect its biological activity and binding properties.
6-Bromo-5-(methoxy)pyridine-2-yl oxazole: Contains a methoxy group instead of a benzyloxy group, potentially altering its hydrophobicity and reactivity.
5-(5-(Benzyloxy)pyridin-2-yl)oxazole: Similar structure but without the bromine atom, which may influence its chemical reactivity and biological interactions.
Uniqueness
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is unique due to the presence of both the benzyloxy and bromine substituents, which can significantly influence its chemical and biological properties. The combination of these substituents may enhance its potential as a versatile scaffold in drug design and other applications.
Properties
IUPAC Name |
5-(6-bromo-5-phenylmethoxypyridin-2-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-15-13(19-9-11-4-2-1-3-5-11)7-6-12(18-15)14-8-17-10-20-14/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEXISSXLANPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)C3=CN=CO3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237114 | |
Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-35-0 | |
Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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